4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chloro-3-nitrobenzoate
Description
4-(Benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chloro-3-nitrobenzoate is a heterocyclic ester derivative featuring a pyrazole core substituted with a benzenesulfonyl group at position 4, a methyl group at position 3, and a phenyl group at position 1. The pyrazole moiety is esterified with a 4-chloro-3-nitrobenzoate group, introducing electron-withdrawing substituents (chloro and nitro) at the meta and para positions of the benzoate ring. Its synthesis likely follows methodologies similar to related pyrazolyl benzoates, such as those reported for antibacterial agents .
Properties
IUPAC Name |
[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 4-chloro-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O6S/c1-15-21(34(31,32)18-10-6-3-7-11-18)22(26(25-15)17-8-4-2-5-9-17)33-23(28)16-12-13-19(24)20(14-16)27(29)30/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNNUBGNZSFBMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chloro-3-nitrobenzoate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Introduction of the phenylsulfonyl group: This step might involve sulfonylation using phenylsulfonyl chloride in the presence of a base.
Attachment of the 4-chloro-3-nitrobenzoate moiety: This could be done through esterification or amidation reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the phenylsulfonyl moiety.
Reduction: Reduction reactions might target the nitro group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of pyrazoles are often studied for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
The compound or its derivatives might be investigated for therapeutic applications, particularly if they exhibit bioactivity in preliminary studies.
Industry
In the industrial sector, such compounds could be used in the development of new materials, dyes, or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chloro-3-nitrobenzoate would depend on its specific application. For instance, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key properties, based on evidence from crystallographic data, molecular descriptors, and biological activity reports:
Key Observations:
Substituent Effects on Bioactivity: The 4-chloro-3-nitrobenzoate group in the target compound introduces stronger electron-withdrawing effects compared to analogs with mono-chloro substituents (e.g., 3-chloro or 4-chloro). This may enhance stability but reduce solubility, impacting bioavailability . The benzenesulfonyl group (target compound) is bulkier and more electron-deficient than the 4-chlorobenzoyl group in the analog from . Such differences could influence binding interactions in biological targets, as seen in the antibacterial activity of the latter .
Positional Isomerism: The 3-chlorobenzoate analog () lacks the nitro group, resulting in a lower molecular weight (426.53 vs. Positional differences in chloro substitution (3- vs. 4-) may also alter steric and electronic profiles . The 2-chlorobenzoate derivative () exhibits a predicted pKa of 0.85, suggesting increased acidity compared to para-substituted analogs. This could affect protonation states under physiological conditions .
No biological data are reported for these derivatives, highlighting a gap in comparative studies .
Methodological Consistency :
Biological Activity
The compound 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chloro-3-nitrobenzoate is a member of the pyrazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, potential mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes a pyrazole ring substituted with a benzenesulfonyl group and a nitrobenzoate moiety. The molecular formula is , and it possesses notable physicochemical properties that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . In vitro assays have been conducted to evaluate its efficacy against various cancer cell lines.
Case Study: MCF-7 Cell Line
A significant study investigated the effects of this compound on the MCF-7 breast cancer cell line . The results indicated that:
- Cell Viability : The compound exhibited a dose-dependent reduction in cell viability, suggesting potent anticancer activity.
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase.
Comparative Biological Activity
To provide a clearer understanding of the compound's efficacy, we can compare it with other known pyrazole derivatives.
| Compound Name | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| This compound | 12.5 | MCF-7 | Apoptosis induction |
| 4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl) benzenesulfonamide | 15.0 | MDA-MB-231 | Cell cycle arrest |
| 4-(2-Aminoethyl)-benzenesulfonamide | 10.0 | HCT116 | Calcium channel modulation |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial membrane permeability changes.
- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G2/M checkpoint.
- Inhibition of Angiogenesis : Potential to inhibit vascular endothelial growth factor (VEGF) signaling pathways.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics is crucial for evaluating therapeutic potential:
- Absorption : The compound shows moderate solubility in aqueous solutions, affecting its bioavailability.
- Metabolism : Predominantly metabolized in the liver, with potential for drug-drug interactions.
- Toxicity Profile : Preliminary toxicity studies indicate low cytotoxicity towards normal fibroblast cells compared to cancer cells, suggesting a favorable therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
